molecular formula C16H17NO2S B11123205 4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B11123205
M. Wt: 287.4 g/mol
InChI Key: FDRWXTIQDLBWEL-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H17NO2S This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzoic acid with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its methoxy, methyl, and methylsulfanyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methoxy-3-methyl-N-(2-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C16H17NO2S/c1-11-10-12(8-9-14(11)19-2)16(18)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H,17,18)

InChI Key

FDRWXTIQDLBWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC)OC

Origin of Product

United States

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